

Application Notes: Immunofluorescence Staining of Microtubules Following FC-116 Treatment

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Compound of Interest

Compound Name: FC-116

Cat. No.: B15614716

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Audience: Researchers, scientists, and drug development professionals.

Introduction

FC-116 is a potent, small molecule tubulin inhibitor that targets the colchicine binding site of β -tubulin.^[1] By binding to this site, **FC-116** inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.^[1] This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells treated with **FC-116**, enabling the visualization and quantification of its effects on the microtubule cytoskeleton.

Mechanism of Action

FC-116 functions as a microtubule-destabilizing agent. Its binding to the colchicine site on β -tubulin induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.^[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, cells treated with **FC-116** are arrested in the G2/M phase of the cell cycle.^[1] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, often involving endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).^[1]

Quantitative Data Summary

The following tables summarize key quantitative data for **FC-116** and provide representative data on the effects of colchicine-site inhibitors on microtubule networks, which can be obtained using the protocols described below.

Table 1: In Vitro Cytotoxicity of **FC-116**

Cell Line	IC50 (nM) after 24h	Reference
HCT116 (Human Colorectal Carcinoma)	4.52	[1]
CT26 (Mouse Colon Carcinoma)	18.69	[1]

Table 2: Representative Quantitative Analysis of Microtubule Disruption by Colchicine-Site Inhibitors

Treatment	Microtubule Density (% of Control)	Average Microtubule Length (μm)	Microtubule Network Homogeneity (Haralick Texture Analysis)
Vehicle Control (DMSO)	100	15.2 ± 2.1	0.95 ± 0.04
Colchicine (100 nM)	45 ± 8.2	7.8 ± 1.5	0.62 ± 0.09
Nocodazole (100 nM)	52 ± 9.5	8.5 ± 1.8	0.68 ± 0.11

Note: The data in Table 2 is representative and based on the effects of known colchicine-site inhibitors. Actual values for **FC-116** may vary depending on the cell line, concentration, and incubation time.

Experimental Protocols

Materials and Reagents

- Human colorectal cancer cell line (e.g., HCT116)

- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- **FC-116** (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
- Primary Antibody: Mouse anti- α -tubulin antibody
- Secondary Antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)
- Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)
- Antifade Mounting Medium
- Glass coverslips and microscope slides
- 24-well tissue culture plates
- Humidified incubator (37°C, 5% CO₂)
- Fluorescence microscope

Step-by-Step Immunofluorescence Protocol

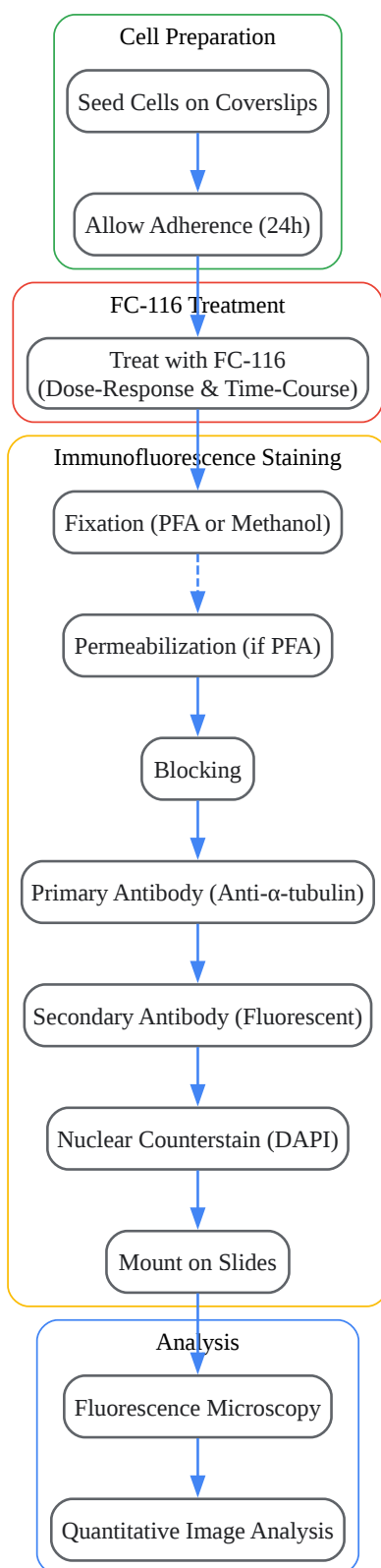
- Cell Seeding:
 - Place sterile glass coverslips into the wells of a 24-well plate.
 - Seed HCT116 cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
 - Allow cells to adhere and grow for 24 hours in a humidified incubator.

- **FC-116 Treatment:**
 - Prepare working solutions of **FC-116** in pre-warmed complete cell culture medium from a DMSO stock. It is recommended to perform a dose-response experiment (e.g., 1 nM, 5 nM, 10 nM, 50 nM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal conditions.
 - Include a vehicle control (DMSO at the same final concentration as the highest **FC-116** concentration).
 - Remove the old medium and replace it with the medium containing **FC-116** or vehicle control.
 - Incubate for the desired duration.
- **Fixation:**
 - Paraformaldehyde (PFA) Fixation (preserves overall morphology):
 - Gently aspirate the medium and wash the cells twice with PBS.
 - Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
 - Methanol Fixation (can enhance microtubule visualization):
 - Gently aspirate the medium and wash the cells twice with PBS.
 - Add ice-cold methanol and incubate for 10 minutes at -20°C.
 - Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization (only for PFA fixation):**
 - Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

- Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the mouse anti- α -tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
 - Aspirate the blocking buffer and add the diluted primary antibody solution.
 - Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Washing:
 - Wash the cells three times with PBST for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Protect from light.
 - Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in a dark, humidified chamber.
- Washing:
 - Wash the cells three times with PBST for 5 minutes each, protected from light.
- Nuclear Counterstaining:
 - Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
 - Wash the cells twice with PBS.
- Mounting:

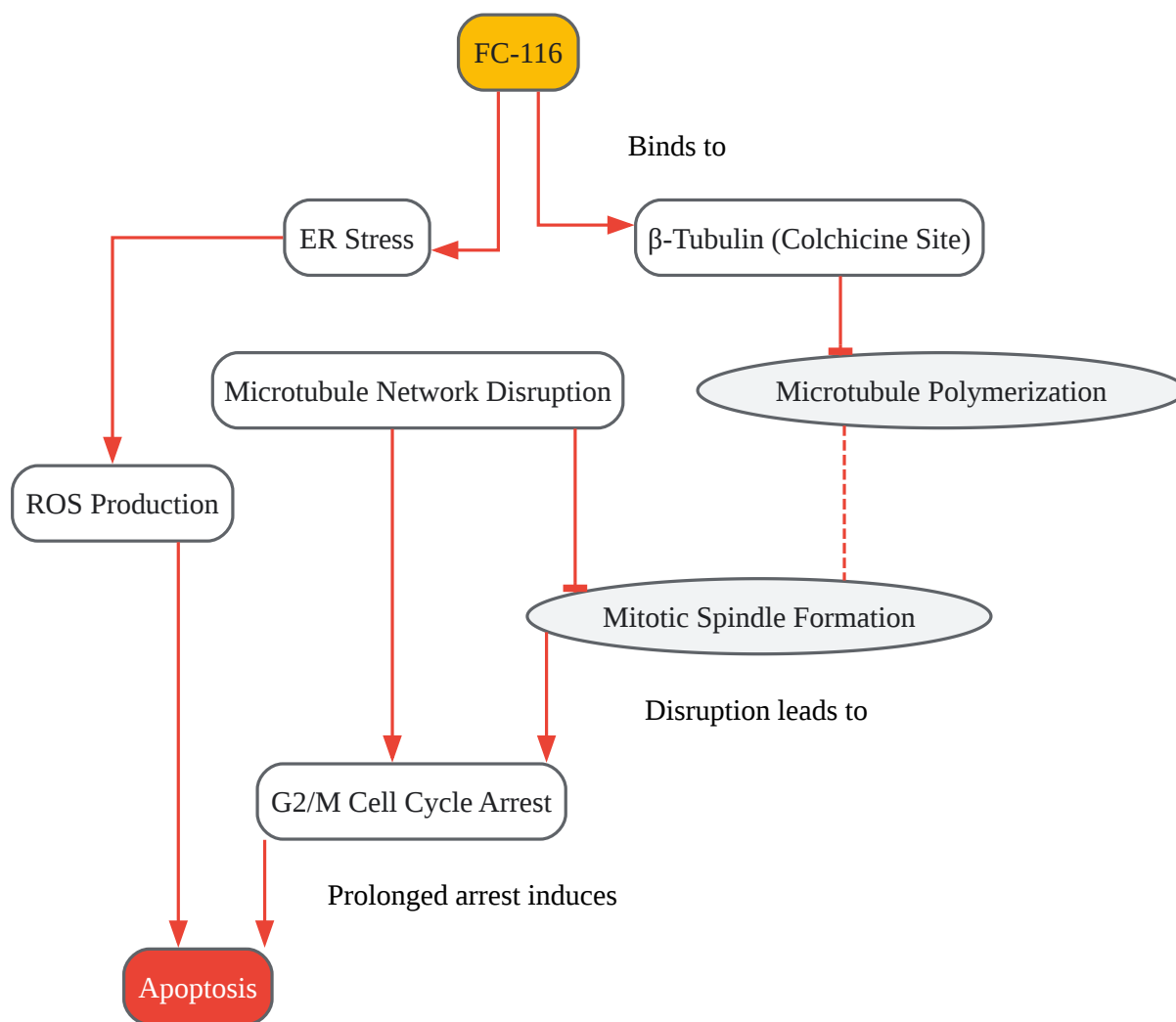
- Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
- Seal the edges of the coverslips with nail polish and allow them to dry.
- Imaging and Analysis:
 - Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
 - Capture images of control and treated cells under identical conditions (e.g., exposure time, laser power).
 - Perform quantitative analysis of microtubule disruption using image analysis software such as ImageJ/Fiji or other specialized software. Parameters to quantify can include microtubule density, length, and network texture.

Visualizations



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Caption: Experimental workflow for immunofluorescence staining.



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Caption: **FC-116** signaling pathway leading to apoptosis.

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References

- 1. researchgate.net [researchgate.net]
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